2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol

Lipophilicity Drug-likeness Permeability

2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol (CAS 696595-65-0) is a synthetic heterocyclic small molecule belonging to the thiazolo[4,5-b]pyridine-5,7-diol class, a scaffold broadly investigated for kinase inhibition and antimicrobial lead discovery. The compound features a 4-methoxyphenylamino substituent at the 2-position of the fused thiazolo-pyridine core, which distinguishes it from simpler alkylamino or unsubstituted phenylamino analogs.

Molecular Formula C13H11N3O3S
Molecular Weight 289.31 g/mol
Cat. No. B5914192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol
Molecular FormulaC13H11N3O3S
Molecular Weight289.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC3=C(S2)C(=CC(=O)N3)O
InChIInChI=1S/C13H11N3O3S/c1-19-8-4-2-7(3-5-8)14-13-16-12-11(20-13)9(17)6-10(18)15-12/h2-6H,1H3,(H3,14,15,16,17,18)
InChIKeyXTEYHQOCUFPHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility21.6 [ug/mL]

2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol – Core Scaffold and Physicochemical Identity for Procurement Evaluation


2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol (CAS 696595-65-0) is a synthetic heterocyclic small molecule belonging to the thiazolo[4,5-b]pyridine-5,7-diol class, a scaffold broadly investigated for kinase inhibition and antimicrobial lead discovery [1][2]. The compound features a 4-methoxyphenylamino substituent at the 2-position of the fused thiazolo-pyridine core, which distinguishes it from simpler alkylamino or unsubstituted phenylamino analogs. Key physicochemical identifiers include a molecular formula of C₁₃H₁₁N₃O₃S, a molecular weight of 289.31 g/mol, a measured aqueous solubility of 21.6 µg/mL, and a calculated XLogP3 of 1.9 . The compound is commercially catalogued as a c-KIT inhibitor and is supplied exclusively for non-human research use .

Why 2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol Cannot Be Freely Substituted by In-Class Analogs


Within the thiazolo[4,5-b]pyridine-5,7-diol chemotype, even minor changes to the 2-amino substituent cause measurable shifts in key molecular properties that govern target engagement, solubility, and permeability . The 4-methoxyphenylamino group confers a distinct combination of hydrogen-bond acceptor count (6), polar surface area (115.48 Ų), and lipophilicity (XLogP3 1.9) relative to the 4-fluorophenylamino (XLogP3 2.10, TPSA 102.00 Ų) or ethylamino (ACD/LogP 2.23, HBA 5) congeners . These differences directly impact the compound’s reported kinase selectivity profile—the methoxyphenylamino variant is annotated as a c-KIT inhibitor, whereas the unsubstituted thiazolo[4,5-b]pyridin-2-amine scaffold is described as “potentially less selective” . Procurement of a generic 2-substituted thiazolo[4,5-b]pyridine-5,7-diol without confirming the exact substitution pattern therefore carries a quantifiable risk of altered biological readout.

Head-to-Head Physicochemical and Biological Differentiation Data for 2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol


Comparative Lipophilicity: XLogP3 and Polar Surface Area Versus 4-Fluoro and Ethylamino Analogs

The target compound exhibits a calculated XLogP3 of 1.9, intermediate between the more lipophilic 4-fluorophenylamino analog (XLogP3 = 2.10) and the ethylamino analog (ACD/LogP = 2.23) . Its topological polar surface area (TPSA) of 115.48 Ų is 13.2% larger than those of the 4-fluorophenylamino (102.00 Ų) and ethylamino (102 Ų) analogs, predicting comparatively lower passive membrane permeability but potentially improved aqueous solubility .

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity: Distinguishing the Methoxyphenylamino Series from Alkylamino Congeners

The 4-methoxyphenylamino substituent provides six hydrogen-bond acceptor (HBA) sites, one more than the five HBA sites of the ethylamino analog and equivalent to the 4-fluorophenylamino analog . The additional methoxy oxygen increases the capacity for directed hydrogen-bond interactions within kinase ATP-binding pockets, a factor that structurally rationalizes the vendor’s annotation of this compound as a c-KIT inhibitor with enhanced selectivity relative to the unsubstituted thiazolo[4,5-b]pyridin-2-amine scaffold .

Hydrogen bonding Target recognition Selectivity

Aqueous Solubility: Measured Value as a Practical Formulation and Assay Planning Parameter

The compound has a reported aqueous solubility of 21.6 µg/mL (approximately 74.7 µM, based on MW 289.31) . While direct experimentally measured solubility data for the closest analogs (4-fluorophenylamino and ethylamino) are not publicly available, the methoxy substituent is expected to confer modestly improved aqueous solubility over the more lipophilic 4-fluoro analog (ΔXLogP3 = +0.20 more lipophilic for 4-F) . This solubility value establishes a baseline for solvent selection, DMSO stock preparation, and maximum assay concentrations.

Solubility Formulation Assay development

Kinase Selectivity Annotation: c-KIT Inhibition Claim Versus Multi-Kinase Profiles of Scaffold Analogs

The vendor datasheet explicitly annotates this compound as an inhibitor of c-KIT, in contrast to the unsubstituted thiazolo[4,5-b]pyridin-2-amine which is described as “potentially less selective,” and in contrast to generically substituted thiazolo[5,4-b]pyridine derivatives reported to be “active against multiple kinases” . A separate research publication confirmed that the thiazolo[5,4-b]pyridine scaffold (a regioisomeric scaffold) yields c-KIT inhibitors with IC₅₀ values in the nanomolar range against both wild-type and imatinib-resistant mutant c-KIT [1], providing class-level validation that appropriate substitution on the thiazolo-pyridine core can achieve c-KIT selectivity.

Kinase inhibition c-KIT Selectivity profiling

Class-Level Antimicrobial Activity: Benchmarking the Thiazolo[4,5-b]pyridin-5-one Scaffold Against Reference Antibiotics

Although the specific compound has not been directly tested in published antimicrobial assays, the thiazolo[4,5-b]pyridin-5-one scaffold class—to which this compound belongs—has demonstrated quantifiable antibacterial activity [1]. The most potent analog (4p) achieved MIC/MBC values of 0.12–0.47 mg/mL and 0.23–0.94 mg/mL, respectively, and three compounds (4g, 4n, 4p) outperformed ampicillin against MRSA, P. aeruginosa, and E. coli resistant strains [1]. Two compounds showed superior biofilm inhibition compared to streptomycin at MIC concentration [1]. This class-level evidence supports the evaluation of the target compound in antimicrobial screening cascades.

Antimicrobial MIC Biofilm

Evidence-Backed Application Scenarios for 2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol in Drug Discovery and Chemical Biology


Targeted c-KIT Kinase Inhibitor Screening and Selectivity Profiling

Based on the vendor’s explicit c-KIT inhibitor annotation and the class-level validation of thiazolo-pyridine c-KIT inhibitors with nanomolar potency [1], this compound is suited as a starting point for structure–activity relationship (SAR) studies targeting wild-type and imatinib-resistant c-KIT mutants. Its distinct physicochemical profile (XLogP3 1.9, TPSA 115.48 Ų, HBA 6) provides a differentiated chemical space relative to the 4-fluorophenylamino analog , enabling exploration of how methoxy substitution affects kinase selectivity and cellular permeability.

Antimicrobial Lead Optimization Leveraging the Thiazolo[4,5-b]pyridin-5-one Pharmacophore

Published class-level data demonstrate that thiazolo[4,5-b]pyridin-5-ones can achieve MIC values of 0.12–0.47 mg/mL against resistant bacterial strains and outperform ampicillin and streptomycin in biofilm inhibition assays [2]. The target compound, with its 4-methoxyphenylamino substituent, represents a structurally distinct entry within this pharmacophore class and can be prioritized for antimicrobial screening to identify analogs with improved potency or spectrum.

Chemical Probe Development Requiring Defined Solubility and Physicochemical Parameters

With a measured aqueous solubility of 21.6 µg/mL , this compound provides a defined baseline for assay development. The known solubility, combined with the calculated physicochemical parameters (MW 289.31, HBD 3, HBA 6), facilitates rational solvent selection and concentration-range planning for biochemical and cell-based experiments, reducing the trial-and-error burden associated with analogs lacking solubility data .

Kinase Selectivity Fingerprinting Against Broader Thiazolo-Pyridine Chemotypes

Because the unsubstituted thiazolo[4,5-b]pyridin-2-amine core is described as “potentially less selective” and regioisomeric thiazolo[5,4-b]pyridine derivatives are reported as “active against multiple kinases,” the target compound can serve as a comparator in kinome-wide selectivity panels. Head-to-head profiling against these broader-spectrum analogs can quantify the degree to which the 4-methoxyphenylamino substitution narrows or shifts the kinase inhibition fingerprint.

Quote Request

Request a Quote for 2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.